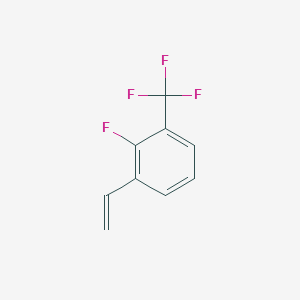

2-Fluoro-3-(trifluoromethyl)styrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUQDQVGARFEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602089 | |

| Record name | 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1298094-29-7 | |

| Record name | 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 3 Trifluoromethyl Styrene and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies for 2-fluoro-3-(trifluoromethyl)styrene often rely on the use of pre-functionalized starting materials, which already contain the requisite fluorine and trifluoromethyl substituents on the aromatic ring. These approaches can be broadly categorized into those utilizing fluorinated building blocks and convergent synthetic pathways.

Approaches Utilizing Fluorinated Building Blocks

A primary and efficient route to this compound involves the use of 2-fluoro-3-(trifluoromethyl)benzaldehyde as a key building block. This commercially available starting material provides a direct and reliable foundation for introducing the vinyl group through established olefination reactions. The Wittig reaction, a cornerstone of alkene synthesis, is a particularly well-suited method.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide. For the synthesis of this compound, methyltriphenylphosphonium bromide would be treated with a strong base, such as n-butyllithium, to generate the corresponding ylide. This ylide is then reacted with 2-fluoro-3-(trifluoromethyl)benzaldehyde to yield the desired styrene (B11656) derivative.

Table 1: Proposed Wittig Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Byproduct |

| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Methyltriphenylphosphonium ylide | This compound | Triphenylphosphine oxide |

This method offers a high degree of regiochemical control, as the position of the double bond is unambiguously determined by the starting aldehyde.

Convergent Synthetic Pathways

Convergent synthetic strategies involve the separate synthesis of two or more fragments of the target molecule, which are then coupled together in the final steps of the synthesis. For this compound, a convergent approach could involve the coupling of a pre-formed vinyl-containing reagent with a 2-fluoro-3-(trifluoromethyl)phenyl derivative.

For instance, a Grignard reagent or an organolithium species derived from 1-bromo-2-fluoro-3-(trifluoromethyl)benzene could be reacted with a vinylating agent like vinyl bromide in the presence of a suitable catalyst. Alternatively, a Suzuki or Stille coupling reaction could be employed, where a boronic acid or an organotin derivative of the 2-fluoro-3-(trifluoromethyl)phenyl moiety is coupled with a vinyl partner. These methods provide flexibility in the synthesis of analogues by allowing for variations in either the aromatic or the vinyl fragment.

Palladium-Catalyzed Synthesis of Substituted Trifluoromethyl Styrenes

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds and are particularly valuable in the synthesis of complex and highly functionalized molecules, including substituted trifluoromethyl styrenes.

Gem-Difluoro-2-trifluoromethyl Styrene Derivatives via Palladium Catalysis

An efficient method for the synthesis of gem-difluoro-2-trifluoromethyl styrene derivatives has been developed utilizing palladium catalysis. This approach features mild reaction conditions and a broad substrate scope nih.govresearchgate.net. The reaction typically involves the coupling of a trifluoromethyl-substituted benzyl (B1604629) tosylate with a source of the difluoromethylene group in the presence of a palladium catalyst. The trifluoromethyl group on the benzyl tosylate has been found to be crucial for the success of this transformation nih.gov. This methodology provides a practical route to a range of gem-difluoro-2-trifluoromethyl styrene derivatives in good yields and has been demonstrated to be scalable nih.gov.

Table 2: Palladium-Catalyzed Synthesis of a Gem-Difluoro-2-trifluoromethyl Styrene Derivative

| Starting Material | Reagent | Catalyst | Product |

| 2-(Trifluoromethyl)benzyl tosylate | Difluorinating Agent | Palladium Complex | 1-(Difluoromethylidene)-2-(trifluoromethyl)benzene |

Fluoroalkylation of Styrene Derivatives via Photocatalytic Palladium Catalysis

A visible-light-induced palladium-catalyzed fluoroalkylation method has been developed for the introduction of various fluoroalkyl groups, including trifluoroethyl and difluoroethyl, into styrenes nih.govacs.orgnih.govresearchgate.net. This Heck-type coupling reaction proceeds under mild conditions at room temperature without the need for an additional photosensitizer nih.govacs.orgnih.govresearchgate.net. The reaction exhibits good functional group tolerance, allowing for the synthesis of a wide array of fluoroalkylated styrene derivatives nih.govacs.orgnih.gov.

The proposed mechanism involves the photoexcitation of a palladium(II) complex, which then engages in a catalytic cycle involving the fluoroalkyl iodide and the styrene derivative. This method offers an efficient pathway to introduce fluoroalkyl chains onto the vinyl group of styrenes, providing access to a diverse range of functionalized olefins nih.govacs.orgnih.gov.

Table 3: Photocatalytic Palladium-Catalyzed Trifluoroethylation of Styrene

| Styrene Derivative | Fluoroalkylating Agent | Catalyst System | Product |

| Styrene | Trifluoroethyl iodide | Pd(OAc)₂/Xantphos | (3,3,3-Trifluoroprop-1-en-1-yl)benzene |

Knoevenagel Condensation in the Preparation of Ring-Substituted Trifluoromethyl Styrene Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is widely used for the synthesis of α,β-unsaturated compounds.

In the context of preparing ring-substituted trifluoromethyl styrene derivatives, the Knoevenagel condensation offers a valuable method for introducing substituents onto the vinyl group. Starting with a substituted benzaldehyde, such as 2-fluoro-3-(trifluoromethyl)benzaldehyde, this reaction can be used to synthesize a variety of styrene derivatives with electron-withdrawing groups on the double bond.

For example, the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with an active methylene compound like malononitrile or diethyl malonate, in the presence of a base such as piperidine or an amine salt, would lead to the formation of a 2-(2-fluoro-3-(trifluoromethyl)benzylidene)malononitrile or diethyl 2-(2-fluoro-3-(trifluoromethyl)benzylidene)malonate, respectively. These products are themselves substituted styrene derivatives and can serve as versatile intermediates for further synthetic transformations.

Table 4: Representative Knoevenagel Condensation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Malononitrile | Piperidine | 2-((2-Fluoro-3-(trifluoromethyl)phenyl)methylene)malononitrile |

| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((2-fluoro-3-(trifluoromethyl)phenyl)methylene)malonate |

This methodology provides a straightforward and efficient route to highly functionalized styrene derivatives, expanding the synthetic toolbox for accessing novel fluorinated compounds.

Synthesis of Related Fluoro-Trifluoromethylated Compounds (e.g., Oxiranes, Butadienes)

The synthesis of analogues of this compound, such as fluoro-trifluoromethylated oxiranes and butadienes, provides access to a diverse range of building blocks for organic synthesis. These compounds are valuable precursors for the construction of more complex fluorinated molecules.

The stereoselective synthesis of α-trifluoromethyl-α-alkyl epoxides is a notable advancement in this area. One practical approach involves a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. This method is key to establishing the trifluoromethyl-substituted tertiary alcohol stereocenter. The process utilizes a fluoride-initiated trifluoromethylation of a chiral keto ester, achieving a diastereoselectivity of up to 86:14. acs.orgnih.gov The desired major diastereomer can be readily isolated with high purity (>99.5:0.5 dr) through crystallization. acs.orgnih.gov

Another innovative method is the visible-light-mediated, catalyst-free synthesis of trifluoromethyl(spiro)-epoxides that possess contiguous quaternary centers. rsc.org This approach involves the cycloaddition of N-tosylhydrazones with trifluoromethyl ketones under metal-free conditions. rsc.org This strategy is applicable to a wide range of substrates and can be scaled up for gram-scale synthesis. rsc.org

The oxidation of fluoroolefins presents a more direct route to trifluoromethylated epoxides. For instance, the oxidation of 1,1-bis(trifluoromethyl)ethene with sodium hypochlorite under phase-transfer catalysis conditions yields 2,2-bis(trifluoromethyl)oxirane in good yields. researchgate.net

Table 1: Selected Synthetic Methods for Fluoro-Trifluoromethylated Oxiranes

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Trifluoromethylation | Chiral keto ester, (trifluoromethyl)trimethylsilane | Fluoride (B91410) initiator, Chiral auxiliary | α-Trifluoromethyl-α-alkyl epoxide | acs.orgnih.gov |

| Visible-Light-Mediated Cycloaddition | N-Tosylhydrazone, Trifluoromethyl ketone | Visible light, Metal-free | Trifluoromethyl(spiro)-epoxide | rsc.org |

| Olefin Oxidation | 1,1-Bis(trifluoromethyl)ethene | Sodium hypochlorite, Phase-transfer catalyst | 2,2-Bis(trifluoromethyl)oxirane | researchgate.net |

The synthesis of 3-trifluoromethylated 1,3-butadienes has been efficiently achieved through a Pd(0)-catalyzed fluorinated Heck reaction. rsc.orgresearchgate.net This method involves the reaction of 2-bromo-3,3,3-trifluoropropene with acrylamides, affording the desired butadienes in good to excellent yields with high regioselectivity. rsc.orgresearchgate.net The reaction proceeds under mild conditions and without the need for additives. rsc.org

A related strategy employs a palladium-catalyzed C-H bond functionalization of acrylamides to stereoselectively synthesize trifluoromethylated 1,3-butadienes. acs.org By using a tertiary amide as a directing group, olefins can be selectively functionalized with 2-bromo-3,3,3-trifluoropropene. acs.org This methodology has also been successfully extended to the synthesis of pentafluoroethyl-substituted 1,3-dienes. acs.org

Table 2: Palladium-Catalyzed Syntheses of Trifluoromethylated 1,3-Butadienes

| Method | Substrates | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Fluorinated Heck Reaction | 2-Bromo-3,3,3-trifluoropropene, Acrylamides | Pd(OAc)₂, Ferrocene ligand, KHCO₃ | Additive-free, high regioselectivity, mild conditions | rsc.orgresearchgate.net |

| Directed C-H Bond Functionalization | α-Substituted acrylamides, 2-Bromo-3,3,3-trifluoropropene | Pd(OAc)₂, Ligand, Additive | Stereoselective, good functional group tolerance | acs.org |

Recent Advances in the Synthesis of α-(Trifluoromethyl)styrenes

α-(Trifluoromethyl)styrenes are versatile synthetic intermediates for creating more complex fluorinated compounds. rsc.org Recent research has focused on developing efficient and selective methods for their synthesis, moving beyond classical Wittig-type reactions to more advanced catalytic approaches.

Transition metal-catalyzed reactions represent a significant advancement, offering high efficiency and atom economy. rsc.org These methods often involve the functionalization of α-(trifluoromethyl)styrenes through various reaction pathways, including anionic SN2'-type substitution, cationic SN1'-type substitution, and defluorinative functionalization. rsc.org

A notable development is the fluoride-catalyzed arylation of α-(trifluoromethyl)styrene derivatives. acs.org This transition-metal-free protocol utilizes silicon-protected functionalized aryl pronucleophiles. acs.org A catalytic amount of a Lewis base, such as fluoride, triggers the release of the aryl nucleophile, which then undergoes an allylic displacement with the α-(trifluoromethyl)styrene to yield geminal difluoroalkenes. acs.org

Visible-light-mediated radical-polar crossover addition-elimination processes have also emerged as a powerful tool for the synthesis of functionalized gem-difluoroalkenes from α-(trifluoromethyl)styrenes. rsc.org In these reactions, α-keto acids and α-amino acids can be used as radical precursors through a decarboxylative process, demonstrating broad substrate scope and mild reaction conditions. rsc.org

The development of nitroxide-mediated controlled radical copolymerization of α-(trifluoromethyl)styrenes with other styrenes has also been explored. nih.gov While α-(trifluoromethyl)styrene does not readily homopolymerize, its copolymerization allows for the incorporation of trifluoromethyl groups into polymer backbones, enhancing their chemical resistance. nih.gov

Table 3: Overview of Recent Synthetic Advances for α-(Trifluoromethyl)styrenes and their Derivatives

| Synthetic Strategy | Key Features | Resulting Products | Reference |

|---|---|---|---|

| Transition Metal Catalysis | High efficiency, atom economy | Functionalized cycloalkanes and cycloalkenes | rsc.orgrsc.org |

| Fluoride-Catalyzed Arylation | Transition-metal-free, use of silicon-protected pronucleophiles | Geminal difluoroalkenes | acs.org |

| Visible-Light-Mediated Radical Addition | Mild conditions, broad substrate scope, use of radical precursors | Functionalized gem-difluoroalkenes | rsc.org |

| Nitroxide-Mediated Copolymerization | Controlled polymerization, incorporation of CF₃ groups into polymers | Partially fluorinated polymers | nih.gov |

Elucidation of Reaction Pathways and Mechanistic Insights for 2 Fluoro 3 Trifluoromethyl Styrene Derivatives

C-F Bond Activation and Functionalization

The activation of the highly inert C-F bond is a formidable challenge in organic synthesis. In molecules like 2-fluoro-3-(trifluoromethyl)styrene, the C-F bonds of the CF3 group can be targeted for functionalization, leading to the formation of difluoroalkenyl or other valuable fluorinated structures. These reactions leverage specific reagents and catalysts to overcome the high bond dissociation energy of the C-F bond.

The reaction of α-(trifluoromethyl)styrenes with nucleophiles can proceed via an SN2' mechanism, where the nucleophile attacks the β-carbon of the vinyl group. This conjugate addition leads to the formation of an enolate intermediate, which then expels a fluoride (B91410) ion to yield a 1,1-difluoro-1-alkene derivative. This pathway is a powerful method for C-F bond functionalization under nucleophilic conditions.

For instance, the reaction of 2-(trifluoromethyl)-1-alkenes with 1,4-carbodianions, such as those generated from 2,2'-diceriobiaryls, initiates through an SN2'-type substitution. acs.org The dianion attacks the terminal carbon of the alkene, triggering the elimination of a fluoride ion from the CF3 group to form a difluoroalkene intermediate that can undergo further reactions. acs.org

Table 1: Anionic SN2'-type Defluorination of Trifluoromethylalkenes This table presents findings from related trifluoromethyl-substituted alkenes to illustrate the SN2'-type mechanism.

| Substrate | Nucleophile/Reagent | Product Type | Ref. |

|---|---|---|---|

| 2-(Trifluoromethyl)-1-alkenes | 2,2′-Diceriobiaryls | 1,1-Difluoro-1-alkene intermediate | acs.org |

Cationic pathways for C-F activation in α-(trifluoromethyl)styrenes often involve the use of a strong Lewis acid to abstract a fluoride ion from the CF3 group. This generates a stabilized vinyl cation, which is subsequently trapped by a nucleophile. Frustrated Lewis pairs (FLPs), consisting of a bulky Lewis acid and a Lewis base, are particularly effective in promoting this type of transformation.

In a typical FLP-catalyzed reaction, a potent Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) abstracts a fluoride ion from the trifluoromethyl group of an α-(trifluoromethyl)styrene. researchgate.net This generates a difluorovinyl cation and the [FB(C6F5)3]− anion. A hindered Lewis base, like tri(ortho-tolyl)phosphine, then attacks the γ-position of the cationic intermediate, resulting in the formation of a γ-substituted α,α-difluoropropenyl phosphonium (B103445) salt. researchgate.net This process demonstrates a monoselective C-F activation leading to functionalized difluoroolefin products. researchgate.net

Table 2: Cationic SN1'-type C-F Activation of α-Trifluoromethylstyrenes

| Substrate | Lewis Acid | Lewis Base | Product Type | Ref. |

|---|---|---|---|---|

| α-Trifluoromethylstyrenes | B(C6F5)3 | Tri(ortho-tolyl)phosphine | γ-substituted α,α-difluoropropenyl phosphonium salt | researchgate.net |

Ipso-substitution refers to a reaction in which an incoming electrophile or nucleophile displaces a substituent at a specific position on an aromatic ring or a vinyl group. For this compound, ipso-substitution could theoretically occur at the vinylic carbon bearing the CF3 group or at the aromatic carbon attached to the fluorine or CF3 group. However, direct ipso-substitution at the vinylic carbon is mechanistically challenging and not commonly observed due to the electronic properties of the trifluoromethyl group. Similarly, while aromatic ipso-defluorination or ipso-detrifluoromethylation can occur under specific, often harsh, conditions (e.g., with potent organometallic reagents or under high-temperature/pressure), it is not a general reaction pathway for this class of compounds under standard laboratory conditions. No specific examples of ipso-substitution for this compound were found in the reviewed literature.

Transition metals and photoredox catalysts offer powerful platforms for defluorinative functionalization by enabling single-electron transfer (SET) processes. These methods can generate radical intermediates from the trifluoromethyl group, which then undergo C-F bond cleavage and subsequent functionalization.

Visible-light-induced photoredox catalysis can be used for the functionalization of α-(trifluoromethyl)styrenes. researchgate.net For example, an organo-photoredox catalyst can induce the formation of an α-trifluoromethylated benzyl (B1604629) radical, which can then be trapped by various radical acceptors. researchgate.net Similarly, palladium photocatalysis enables the Heck-type coupling of fluoroalkyl halides with styrenes. nih.gov This method involves the photoexcitation of a palladium complex, which initiates a SET mechanism to generate a Pd(I) species, facilitating the coupling reaction under mild conditions without an external photosensitizer. nih.gov Defluorinative cyclization reactions can also be achieved, where a radical perfluoroalkylation is followed by C-F bond cleavage and cyclization to form new heterocyclic structures. nih.gov

Table 3: Catalytic Defluorinative Functionalization

| Substrate Class | Catalyst/Method | Reagent | Product Type | Ref. |

|---|---|---|---|---|

| α-(Trifluoromethyl)styrenes | Organo-photoredox catalyst | Electron-deficient alkenes | Trifluoromethylated quaternary carbons | researchgate.net |

| Styrene (B11656) Derivatives | PdCl2(PPh3)2/Xantphos / Visible Light | Fluoroalkyl halides | Fluoroalkylated olefins | nih.gov |

| Enamides | No metal/photocatalyst | Perfluoroalkyl halide | Fluoroalkenyl oxazoles | nih.gov |

Domino reactions, or cascade reactions, involving C-F bond activation provide an efficient route to complex molecules in a single synthetic operation. These processes are designed so that an initial C-F activation event triggers a sequence of intramolecular reactions.

A notable example is the synthesis of fluorinated seven-membered carbocycles from 2-(trifluoromethyl)-1-alkenes. acs.org This transformation proceeds via a domino SN2'-type/intramolecular SNV (vinylic substitution) reaction. The process is initiated by the reaction of the trifluoromethylalkene with a 1,4-carbodianion, which undergoes an SN2' reaction to displace one fluoride ion, forming a 1,1-difluoro-1-alkene intermediate. acs.org This intermediate, containing a nucleophilic moiety, then undergoes an intramolecular vinylic nucleophilic substitution (SNV) to displace the second fluoride ion, leading to the formation of the cyclic product. acs.org

Transition Metal-Catalyzed Transformations

Beyond defluorinative processes, transition metals catalyze a variety of transformations on trifluoromethyl-substituted styrenes where the C-F bonds remain intact. These reactions are valuable for modifying other parts of the molecule while preserving the crucial trifluoromethyl group. Catalyst and ligand choice are critical for controlling the regioselectivity and chemoselectivity of these transformations.

Nickel-catalyzed hydrosilylation of α-(fluoroalkyl)styrenes demonstrates this principle. researchgate.net By selecting the appropriate ligand, the reaction can be directed to produce either branched or linear fluoroalkyl-substituted silanes with high regioselectivity, all without causing defluorination. researchgate.net This highlights the ability of the catalytic system to differentiate between reactive sites on the substrate. Other transition metals like palladium are widely used in cross-coupling reactions (e.g., Suzuki, Heck) to functionalize the vinyl group or aryl halides, offering a broad toolkit for derivatization. beilstein-journals.orgnih.gov

Table 4: Transition Metal-Catalyzed Transformations without Defluorination

| Substrate Class | Catalyst System | Reagent | Product Type | Ref. |

|---|---|---|---|---|

| α-(Fluoroalkyl)styrenes | Ni(0) / Ligand | Hydrosilane | Branched or Linear Fluoroalkyl Silanes | researchgate.net |

Cycloaddition Reactions for the Construction of Fluoro/Trifluoromethyl-Containing Rings

The construction of cyclic systems containing both fluorine and trifluoromethyl groups is of significant interest in medicinal chemistry, as these motifs can enhance biological activity and improve metabolic stability. acs.orgnih.gov Cycloaddition reactions using fluorinated styrene derivatives are a powerful tool for accessing these structures.

One of the most reliable methods for forming three-membered rings is the rhodium-catalyzed cyclopropanation of alkenes with diazo reagents. acs.orgnih.gov In the context of this compound, this reaction would involve the [2+1] cycloaddition of a rhodium carbene, generated from a diazo compound, across the vinyl group. The electronic nature of the substituted styrene, influenced by the electron-withdrawing trifluoromethyl group and the fluorine atom, plays a crucial role in the reactivity and selectivity of the cyclopropanation. The choice of the rhodium catalyst, particularly the chirality of its ligands, is critical for achieving high enantioselectivity in the formation of the cyclopropane (B1198618) ring. nih.gov For instance, catalysts like Rh₂(S-BTPCP)₄ and Rh₂(S-TCPTTL)₄ have proven effective in providing cyclopropane derivatives with high enantiomeric excess. nih.gov

Another approach involves Michael-initiated ring closure (MIRC) reactions. acs.org While this method often starts with different fluorinated precursors, the principle can be extended to derivatives of this compound. This strategy typically involves the reaction of a nucleophile with an activated alkene, followed by an intramolecular cyclization to form the ring system.

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

| Rhodium-Catalyzed Cyclopropanation | Diazo compounds, Rh₂(S-BTPCP)₄ or Rh₂(S-TCPTTL)₄ | Trifluoromethyl- and fluoro-substituted cyclopropanes | High enantioselectivity achievable with chiral catalysts. nih.gov |

| Michael-Initiated Ring Closure (MIRC) | Nucleophile, Base | Functionalized carbocycles | Diastereoselectivity depends on substrate and reaction conditions. acs.org |

Photo-Heck-Type Alkyl Coupling Reactions

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgbyjus.com Photo-Heck-type reactions represent a modern advancement, utilizing visible light to facilitate the process, often under milder conditions than traditional thermal methods. nih.gov These reactions provide a powerful means to synthesize complex substituted alkenes from substrates like this compound.

The general mechanism for a palladium-catalyzed Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgbyjus.com The process initiates with the oxidative addition of an aryl or vinyl halide to a Pd(0) species. byjus.com The resulting Pd(II) complex then coordinates with the alkene (e.g., this compound). This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the final substituted alkene product and a palladium-hydride species. Reductive elimination, often assisted by a base, regenerates the Pd(0) catalyst. byjus.com

In photo-induced Heck reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, which can facilitate the generation of the active palladium catalyst or radical intermediates, allowing the reaction to proceed at room temperature. nih.govresearchgate.net This is particularly advantageous as it can prevent thermally-induced isomerization of the product, leading to higher stereoselectivity. nih.gov For a substrate like this compound, a photo-Heck reaction with an alkyl halide would lead to the formation of a more complex, functionalized styrene derivative.

| Reaction Variant | Catalyst System | Key Mechanistic Step | Advantages |

| Thermal Heck Reaction | Pd(OAc)₂, PPh₃, Base | Oxidative addition of aryl halide to Pd(0). wikipedia.orgbyjus.com | Well-established, broad substrate scope. wikipedia.org |

| Photo-Heck Reaction | Pd catalyst, Photocatalyst (e.g., Ir(ppy)₃), Visible Light | Photo-induced single-electron transfer. nih.govresearchgate.net | Milder conditions (room temperature), improved stereoselectivity. nih.gov |

Copper-Mediated Reductive Trifluoromethylation

The direct introduction of a trifluoromethyl group into organic molecules is a highly sought-after transformation. Copper-mediated methods have emerged as powerful tools for the trifluoromethylation of alkenes, including styrene derivatives. rsc.orgresearchgate.net These reactions often proceed via a radical pathway.

An efficient method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the trifluoromethyl source, in the presence of a copper(I) catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (tBuOOtBu). rsc.orgnih.govbeilstein-journals.org The proposed mechanism suggests that the CF₃ radical is generated from the reaction between the copper catalyst, the oxidant, and CF₃SO₂Na. nih.govbeilstein-journals.org This highly electrophilic CF₃ radical then adds to the double bond of the styrene derivative. The resulting benzylic radical is subsequently trapped, often through a reductive process, to yield the final trifluoromethylated product. For styrene derivatives, this process can exhibit excellent stereoselectivity. rsc.org

Another pathway involves the use of electrophilic trifluoromethylating reagents like Umemoto's or Togni's reagents in the presence of a copper catalyst. beilstein-journals.org A single-electron transfer (SET) from the copper(I) species to the electrophilic reagent can generate a CF₃ radical and a Cu(II) species. beilstein-journals.org The CF₃ radical adds to the alkene, and the resulting radical intermediate can then react with the Cu(II) species to complete the catalytic cycle.

| CF₃ Source | Catalyst/Initiator | Proposed Intermediate | Reference |

| CF₃SO₂Na (Langlois' reagent) | Cu(I) salt, tBuOOtBu | CF₃ radical | rsc.orgresearchgate.net |

| Umemoto's Reagent | Cu(I) salt | CF₃ radical, CuCF₃ | beilstein-journals.org |

| Togni's Reagent | Cu(I) salt | CF₃ radical, Cu(II)CF₃ | nih.gov |

Enantioselective Fluorination and Trifluoromethylation Reactions

The synthesis of chiral molecules containing fluorine or a trifluoromethyl group is of paramount importance in drug discovery. nih.govacs.org Catalytic asymmetric methods provide the most efficient route to these enantiopure compounds. acs.org

Enantioselective trifluoromethylation of alkenes like this compound can be achieved through various catalytic systems. One approach is the copper-catalyzed enantioselective radical difunctionalization of alkenes. researchgate.net This involves the generation of a trifluoromethyl radical that adds to the alkene, followed by an enantioselective trapping of the resulting radical intermediate by a chiral copper catalyst. researchgate.net

Organocatalysis offers a metal-free alternative for these transformations. chimia.ch Chiral bifunctional thiourea (B124793) catalysts, for example, have been successfully employed in asymmetric reactions involving trifluoromethylated substrates. chimia.ch Additionally, enzymatic approaches are emerging as a highly selective method for the asymmetric synthesis of fluorinated compounds. the-innovation.org Enzymes create a specific chiral pocket around the active site that can precisely control the stereochemical outcome of a reaction, even at positions remote from the reacting center. the-innovation.org For instance, enzyme-catalyzed radical azidation of styrenes has been demonstrated. researchgate.net

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantage |

| Transition Metal Catalysis | Chiral Copper Complexes | Radical Trifluoromethylation/Azidation | High reactivity and potential for high enantioselectivity. researchgate.net |

| Organocatalysis | Chiral Thiourea Catalysts | Michael Addition | Metal-free conditions, good to excellent enantioselectivities. chimia.ch |

| Biocatalysis | Enzymes (e.g., Reductases) | Radical Addition/Reduction | High stereo- and regioselectivity, environmentally benign. the-innovation.org |

Nucleophilic Additions and Radical Processes

The electron-deficient nature of the double bond in α-(trifluoromethyl)styrenes, enhanced by the additional fluorine substituent in this compound, makes it susceptible to attack by both nucleophiles and radical species.

Base-Catalyzed/Mediated Nucleophilic Additions (e.g., TMSCN to α-(trifluoromethyl)styrenes)

Nucleophilic addition to the activated double bond of trifluoromethylated styrenes is a key strategy for introducing further functionality. The addition of trimethylsilyl (B98337) cyanide (TMSCN) is a classic example of generating α-aryl nitriles. acs.orgwikipedia.org In the context of α-(trifluoromethyl)styrenes, this reaction allows for the synthesis of precursors to valuable trifluoromethylated amino acids and other nitrogen-containing compounds.

The reaction can be catalyzed by Lewis bases, such as phosphines or amines. nih.gov Mechanistic studies suggest that the Lewis base activates the TMSCN, possibly forming a more nucleophilic cyanide species. nih.gov This nucleophile then attacks the β-carbon of the styrene derivative, with the negative charge being stabilized by the phenyl ring and the trifluoromethyl group. The resulting intermediate is then quenched by the silyl (B83357) group to give the silylated cyanohydrin-type product. wikipedia.org

Alternatively, copper-mediated cyanotrifluoromethylation reactions provide a method to add both a cyano and a trifluoromethyl group across the double bond of a styrene. organic-chemistry.orgnih.gov These reactions typically use an electrophilic trifluoromethylating reagent (like Togni's reagent) and a copper cyanide source. organic-chemistry.orgnih.govdatapdf.com The reaction proceeds through a radical mechanism, where a CF₃ radical first adds to the styrene, followed by the capture of the resulting benzylic radical by a copper-bound cyanide. datapdf.com

| Reagent | Catalyst/Mediator | Product Type | Mechanistic Feature |

| TMSCN | Lewis Base (e.g., phosphine) | Silylated Nitrile | Nucleophilic addition of activated cyanide. nih.gov |

| Togni's Reagent / CuCN | Phosphine | Cyanotrifluoromethylated Alkane | Radical addition of CF₃ followed by cyanation. organic-chemistry.orgnih.gov |

Reductive Trifluoromethylation Using Electrophilic Reagents

Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, are versatile sources of the trifluoromethyl group. nih.govbeilstein-journals.org While they can react as formal CF₃⁺ sources, they can also undergo single-electron transfer (SET) processes to generate trifluoromethyl radicals (CF₃•). nih.govnih.gov This radical reactivity is harnessed in the reductive trifluoromethylation of alkenes.

Visible-light photoredox catalysis is a particularly effective strategy for this transformation. nih.govmdpi.com In a typical process, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and enters an excited state. mdpi.comnih.gov The excited photocatalyst can then reduce the electrophilic trifluoromethylating reagent via SET, generating a CF₃ radical. conicet.gov.ar This radical adds to the styrene derivative at the β-position to form a stable benzylic radical. This radical is then reduced by the oxidized photocatalyst (in its radical anion form) to a carbanion, which is subsequently protonated by a hydrogen atom source (like thiophenol or water) in the reaction mixture to afford the hydrotrifluoromethylated product. mdpi.com This method provides a mild and efficient route to introduce a trifluoromethyl group and a hydrogen atom across the double bond.

| CF₃ Reagent | Catalyst System | H-Atom Source | Key Mechanistic Steps |

| Togni's Reagent | Ru(bpy)₃Cl₂ / Visible Light | Not always required | SET generation of CF₃•; radical addition. nih.govacs.org |

| CF₃SO₂Na (Langlois' Reagent) | N-Me-9-mesityl acridinium (B8443388) / Visible Light | Thiophenol | SET generation of CF₃•; radical addition; H-atom transfer. mdpi.com |

| Umemoto's Reagent | Ir(ppy)₃ / Visible Light | Not always required | Triplet-triplet energy transfer (TTET) or SET. nih.govacs.org |

Difunctionalization of Carbon-Carbon Double Bonds with Trifluoromethyl Groups

The introduction of a trifluoromethyl (CF3) group and another functional group across the carbon-carbon double bond of an alkene, known as trifluoromethylative difunctionalization, is a powerful strategy for the rapid construction of complex molecules. beilstein-journals.orgacs.org For styrene derivatives like this compound, these reactions offer a direct route to valuable β-functionalized trifluoromethyl compounds.

Visible-light photoredox catalysis is a common and mild method to achieve this transformation. rsc.org The general mechanism involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as Togni's reagent or sodium trifluoromethanesulfinate (CF3SO2Na), through a single-electron transfer (SET) process initiated by a photoexcited catalyst. acs.orgrsc.org This highly reactive •CF3 radical then adds to the double bond of the styrene. In the case of styrenes, this addition typically occurs at the less substituted carbon of the vinyl group to form a more stable benzylic radical intermediate. rsc.org This intermediate can then be trapped by another nucleophile or undergo further oxidation to a carbocation followed by nucleophilic attack to yield the final difunctionalized product. rsc.org

A variety of nucleophiles, including amines, azides, alcohols, and water, can be incorporated, leading to a diverse range of products. rsc.org The reaction conditions, such as the choice of photocatalyst, CF3 source, and additives, can be tuned to control the chemo- and regioselectivity of the reaction. acs.orgrsc.org While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is expected to follow the general pathways established for other substituted styrenes. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aromatic ring can influence the electronic properties of the double bond and the stability of the radical intermediates, potentially affecting reaction rates and selectivity.

Table 1: Representative Trifluoromethylative Difunctionalization of Substituted Styrenes (Note: This table presents data for analogous substituted styrenes to illustrate the expected reactivity of this compound, for which specific data is not readily available.)

| Styrene Derivative | CF3 Source | Nucleophile | Product | Yield (%) | Reference |

| Styrene | Togni's Reagent | Methanol | 2-methoxy-1-phenyl-3,3,3-trifluoropropane | 75 | rsc.org |

| 4-Methylstyrene | Umemoto's Reagent | Water | 1-(4-methylphenyl)-3,3,3-trifluoropropan-2-ol | 68 | acs.org |

| 4-Chlorostyrene | CF3SO2Na | Aniline | N-(1-phenyl-3,3,3-trifluoropropyl)aniline | 55 | rsc.org |

| Styrene | Togni's Reagent | Azide (TMSN3) | 2-azido-1-phenyl-3,3,3-trifluoropropane | 82 | rsc.org |

Hydroamination and Defluoroamination Competitions: Mechanistic Analyses

The reaction of α-(trifluoromethyl)styrenes with nucleophiles can lead to competing reaction pathways, namely hydroamination and defluoroamination. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of this competition. For α-(trifluoromethyl)styrenes, which is the class of compounds to which this compound belongs, the reaction with an amine nucleophile in the presence of a base can proceed through two main routes.

The first pathway is a conjugate addition of the amine to the double bond, which, upon protonation of the resulting carbanion, yields the hydroamination product. The second, more complex pathway involves the initial conjugate addition followed by the elimination of a fluoride ion (β-fluorine elimination) from the intermediate carbanion. This elimination is facilitated by the electron-withdrawing trifluoromethyl group and results in a difluoroalkene, which can then react further, leading to a defluoroaminated product.

Mechanistic analyses have revealed that the basicity of the catalyst or additive is a critical factor in determining the outcome of the reaction. The competition between the protonation of the β-fluorocarbanion intermediate (leading to hydroamination) and β-fluorine elimination (leading to defluoroamination) is heavily influenced by the availability and nature of the proton source. The pKaH value (the pKa of the conjugate acid) of the organobase used can serve as a reliable indicator for predicting the predominant reaction pathway. Generally, weaker bases or the presence of a readily available proton source favors the hydroamination reaction by quenching the carbanion before fluoride elimination can occur. Conversely, stronger bases can promote the elimination pathway.

| Base | pKaH (Conjugate Acid) | Predominant Pathway | Product Type |

| Triethylamine | ~10.7 | Hydroamination | N-β-CF3-substituted amine |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~12.5 | Competitive | Mixture |

| Potassium tert-butoxide | ~19.2 | Defluoroamination | Difluorinated species |

Reactivity Towards Various Dienophiles in Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. The reactivity of a dienophile in a Diels-Alder reaction is largely governed by its electronic properties. Electron-withdrawing substituents on the dienophile generally accelerate the reaction with electron-rich dienes (normal-electron-demand Diels-Alder).

In the case of this compound, both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This electronic feature suggests that it would be a reactive dienophile in Diels-Alder reactions. However, studies on other fluorinated dienophiles have shown that fluorine substitution can sometimes lead to lower reactivity and altered stereoselectivity compared to their non-fluorinated counterparts. For instance, some α-fluoro α,β-unsaturated carbonyl compounds have exhibited lower reactivity and a preference for the exo product, contrary to the typical endo selectivity observed for non-fluorinated analogues.

The reactivity of this compound with various dienes would likely produce fluorinated and trifluoromethylated bicyclic compounds, which are valuable scaffolds in medicinal and materials chemistry. beilstein-journals.orgnih.gov The specific regio- and stereoselectivity of the cycloaddition would depend on a combination of steric and electronic factors, including the substitution pattern of the diene and the reaction conditions (thermal or Lewis acid-catalyzed). While specific experimental data for Diels-Alder reactions of this compound is sparse in the reviewed literature, results from studies on similarly substituted styrenes, such as β-fluoro-β-nitrostyrenes, provide insight into the expected reactivity. beilstein-journals.orgbeilstein-journals.orgchemrxiv.orgresearchgate.netnih.gov These studies show that fluorinated styrenes can act as effective dienophiles, yielding functionalized bicyclic products. beilstein-journals.orgnih.gov

Table 3: Representative Diels-Alder Reactions of Substituted Styrenes with Dienes (Note: This table includes data for analogous fluorinated styrenes to illustrate the potential reactivity of this compound in Diels-Alder reactions.)

| Dienophile | Diene | Conditions | Product | Yield (%) | Reference |

| (Z)-β-Fluoro-β-nitrostyrene | Cyclopentadiene | o-xylene, 110 °C | Fluorinated norbornene adduct | 97 | beilstein-journals.org |

| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclohexadiene | o-xylene, 110 °C | Fluorinated bicyclo[2.2.2]octene adduct | <35 | beilstein-journals.org |

| β-Silyl styrene | 3,5-Dibromo-2-pyrone | Toluene, reflux | Silylated bicyclic adduct | - | nih.gov |

| (Trifluoromethyl)ethene | 2,3-Dimethyl-1,3-butadiene | Sealed tube, 100 °C | Trifluoromethylated cyclohexene (B86901) adduct | 85 | acs.org |

Theoretical and Computational Investigations of 2 Fluoro 3 Trifluoromethyl Styrene and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of fluorinated styrenes. These calculations allow for a detailed examination of the molecule's electronic landscape and geometric parameters.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For analogues of 2-Fluoro-3-(trifluoromethyl)styrene, such as 2-, 3-, and 4-(trifluoromethyl)styrene, quantum chemical calculations using the DFT PBE0 method with the 6-311G** basis set have been performed to obtain their optimized geometrical and electronic structures. fluorine1.ru The introduction of electron-withdrawing groups like fluorine and trifluoromethyl significantly influences the electronic structure of the styrene (B11656) molecule. These substituents affect the electron density distribution across the aromatic ring and the vinyl group, which in turn dictates the molecule's reactivity. mun.cacdnsciencepub.com

Studies on substituted styrenes demonstrate that both through-bond and through-space interactions play a crucial role in their electronic properties. mun.ca The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energies and shapes of these frontier orbitals are affected by substituents and provide key information about the molecule's ability to act as an electron donor or acceptor in chemical reactions. researchgate.net For instance, in para-substituted styrenyl fullerene derivatives, the HOMO, LUMO, and the energy gap are all influenced by the nature of the substituent. researchgate.net Combining high-resolution spectroscopy with DFT calculations has proven effective in understanding the substituent effects on the electronic structures of related sandwich compounds. rsc.org

The accuracy of quantum chemical calculations is highly dependent on the chosen DFT functional and basis set. A variety of functionals are available, each with its strengths and weaknesses.

PBE0 : This is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory. uni-paderborn.de It has been successfully used to calculate the properties of trifluoromethylstyrenes, providing reliable geometric and electronic structure data when paired with the 6-311G** basis set. fluorine1.rugoogle.com

M06-2X : This is a high-nonlocality hybrid meta-GGA functional. uni-paderborn.de The M06 family of functionals, including M06-2X, is noted for its broad applicability and good performance for non-covalent interactions, thermochemistry, and kinetics. researchgate.net It is often recommended for organic and main-group molecules and has been shown to perform well in predicting the storage energies of photoswitches, outperforming functionals like B3LYP-D3BJ and PBE0 in some cases. google.comnih.gov However, Minnesota functionals like M06-2X can be more sensitive to the integration grid used in the calculation. google.com

The choice of basis set is equally critical. Basis sets are sets of mathematical functions used to build molecular orbitals.

Pople-style basis sets : The 6-311G** (also written as 6-311G(d,p)) basis set used for trifluoromethylstyrenes is a triple-zeta valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the electron distribution. fluorine1.ru

Correlation-consistent basis sets : For higher accuracy, especially in calculations involving electron correlation, basis sets like Ahlrichs' def2-XVP or Dunning's aug-cc-pVXZ (where X can be D for double-zeta, T for triple-zeta, etc.) are often employed. google.comnih.gov

The combination of a suitable functional and an adequate basis set is key to achieving a balance between computational cost and accuracy. nih.gov

| DFT Functional | Description | Common Applications/Strengths | References |

|---|---|---|---|

| PBE0 | Hybrid-GGA functional mixing PBE exchange with 25% Hartree-Fock exchange. | Geometries, thermochemistry, general-purpose calculations for organic molecules. Used for trifluoromethylstyrenes. | fluorine1.ruuni-paderborn.degoogle.com |

| M06-2X | Hybrid meta-GGA functional with 54% Hartree-Fock exchange. | Main-group thermochemistry, kinetics, noncovalent interactions. Good performance for systems with dispersion. | google.comresearchgate.netnih.gov |

| B3LYP | Popular hybrid-GGA functional with 20% Hartree-Fock exchange. | Good for molecular geometries, but may be less reliable for energies compared to newer functionals. | uni-paderborn.degoogle.com |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying short-lived intermediates, and characterizing the high-energy transition states that connect them.

A reaction energy profile plots the potential energy of a system as it progresses from reactants to products. youtube.com Key features of this profile include reactants, products, intermediates, and transition states. youtube.comyoutube.com The highest point on the reaction pathway between a reactant/intermediate and an intermediate/product is the transition state, and the energy difference between the starting material and the transition state is the activation energy, which determines the reaction rate. youtube.comyoutube.com

For reactions involving styrenes, such as cobalt-catalyzed hydrofunctionalization, DFT calculations can be used to map the energy profile for different spin states (e.g., singlet and triplet surfaces) and determine the relative Gibbs free energies of intermediates and transition states. researchgate.net Similarly, in the cyclopropanation of styrenes, computational models help to rationalize the observed stereoselectivity by analyzing the transition state structures. researchgate.net The mechanism of a Grignard reaction with a carbonyl, for example, is thought to proceed through a six-membered ring transition state. wikipedia.org

Many chemical reactions can proceed through multiple competing pathways, leading to a mixture of products. Computational chemistry is crucial for understanding the factors that control this selectivity. By calculating the energy profiles for all plausible pathways, researchers can predict which products will be favored under kinetic control (lowest activation energy) or thermodynamic control (lowest final product energy). acs.org

A study on the divergent functionalization of styrenes using CO2 and sodium sulfinates illustrates this principle. uni-regensburg.de The reaction can follow two different pathways depending on the workup conditions, leading to either a β-sulfonylated carboxylic acid or an α-substituted acrylate. Computational modeling can elucidate the energetic landscape of these competing pathways, explaining the observed product distribution. uni-regensburg.de Similarly, in 1,3-dipolar cycloaddition reactions, DFT calculations have been used to explain the observed regiodivergence, where the use of acyclic versus cyclic dipolarophiles leads to different regioisomers (ortho vs. meta products). acs.org The analysis of these pathways helps in optimizing reaction conditions to favor the desired product.

Prediction and Analysis of Reactivity and Selectivity

Computational chemistry allows for the a priori prediction of a molecule's reactivity and the selectivity it will exhibit in reactions. For this compound, the strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents is expected to significantly influence its reactivity.

The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates of aromatic compounds. acs.org The polymerization rate of substituted styrenes, for instance, has been correlated with Hammett constants, showing that electron-withdrawing groups increase the rate. acs.org This suggests that this compound would likely exhibit enhanced reactivity in certain polymerization reactions compared to unsubstituted styrene.

Furthermore, concepts derived from DFT, such as Fukui indices, can be used to predict the most reactive sites in a molecule. acs.org In a cycloaddition reaction, these indices can help predict the regioselectivity by identifying the atoms most susceptible to nucleophilic or electrophilic attack. For this compound, such an analysis would predict how the substituents direct an incoming reactant, thereby determining the structure of the resulting product. acs.org Mechanistic studies on related systems, like the acid-catalyzed oxy-aminomethylation of styrenes, show that the reaction proceeds through a benzylic cation intermediate, and the stability of this intermediate, which is influenced by the substituents, governs the reaction's success. acs.org

Acidic Strength (pKa) Estimation of Trifluoromethylstyrenes

The acidity of a molecule, quantified by its pKa value, is fundamentally linked to its electronic structure. For substituted styrenes, the substituents on the aromatic ring play a crucial role in modulating the acidity of protons, particularly those on the vinyl group. The acidic strength of trifluoromethylstyrenes is significantly influenced by the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group.

The effect of substituents on the acidity of benzoic acids has been extensively studied and provides a useful framework for understanding these effects in other aromatic systems. wikipedia.orglibretexts.org The Hammett equation, log(K/K₀) = σρ, quantitatively relates the equilibrium constant (K) of a reaction for a substituted compound to that of the unsubstituted compound (K₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.org

Inductive and Mesomeric Effects: The trifluoromethyl group is a potent electron-withdrawing group primarily through its strong negative inductive effect (-I). vaia.comtcichemicals.com This effect reduces the electron density of the aromatic ring. researchgate.net In contrast, a fluorine substituent exhibits both a strong -I effect and a positive mesomeric (+M) or resonance effect, where its lone-pair electrons can donate into the π-system. researchgate.net When both are present, as in this compound, the cumulative electron-withdrawing character is substantial, which would be expected to increase the acidity (lower the pKa) of the molecule compared to unsubstituted styrene. The acidity of trifluoromethyl derivatives is generally higher than that of analogous fluorine-substituted molecules. researchgate.net

Computational methods, including those based on quantum chemistry, can estimate pKa values from a molecule's 2D structure. nih.govecetoc.orgresearchgate.net These methods often use fragment-based approaches and Hammett-type equations to calculate pKa values for various ionizing centers. ecetoc.org For trifluoromethyl-substituted heterocycles, 19F NMR spectroscopy has also been used to determine pKa values by analyzing chemical shifts in solutions of varying pH. rsc.org

Table 1: Hammett Substituent Constants (σ) for Relevant Groups This table provides a general indication of the electronic effect of these substituents.

| Substituent | σ_meta | σ_para |

| -F | +0.34 | +0.06 |

| -CF₃ | +0.43 | +0.54 |

| -NO₂ | +0.71 | +0.78 |

| -CN | +0.56 | +0.66 |

| -CH₃ | -0.07 | -0.17 |

Source: Data synthesized from various sources on Hammett constants. libretexts.org

Electrophilicity and Nucleophilicity Parameters of Fluorinated Radicals

Radical reactions are central to many chemical transformations, and the "philicity" of a radical—its tendency to act as an electrophile (electron-loving) or a nucleophile (nucleus-loving)—governs its reactivity and selectivity. masterorganicchemistry.compku.edu.cn Fluorinated radicals, due to the high electronegativity of fluorine, possess unique electronic properties. numberanalytics.com

Defining Radical Philicity: A radical's character can be classified as electrophilic or nucleophilic based on its propensity to attack sites of higher or lower electron density, respectively. ugent.benih.gov This can be quantified using DFT (Density Functional Theory) reactivity indices, such as the global electrophilicity (ω°) and nucleophilicity (N°) indices. rsc.org These indices measure the energy stabilization when an optimal amount of electronic charge is transferred from the environment to the radical system. acs.org

Fluorinated Radicals: Fluorinated radicals are generally highly reactive due to the presence of an unpaired electron and the electronegativity of fluorine atoms. numberanalytics.com The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which enhances the electrophilic character of adjacent reactive sites. nih.gov Therefore, a radical formed from a molecule like this compound would be expected to exhibit significant electrophilic character. The reactivity of such radicals is often governed by a combination of polar and enthalpy effects. acs.org While highly reactive, fluorinated radicals can also show high selectivity in their reactions. numberanalytics.com

Table 2: Classification of Radicals Based on Philicity

| Radical Type | Character | Tendency |

| Hydroxymethyl | Strongly Nucleophilic | Attacks electron-poor sites |

| Methyl | Moderately Nucleophilic | Attacks electron-poor sites |

| Phenylsulfonyl | Moderately Electrophilic | Attacks electron-rich sites |

| Cyclic Malonyl | Electrophilic | Attacks electron-rich sites |

Source: Information synthesized from studies on radical classification. acs.org

Analysis of Inductive and Conjugative Effects of Fluoro/Trifluoromethyl Substituents

The electronic behavior of this compound is dictated by the interplay of inductive and conjugative (or resonance/mesomeric) effects from its substituents.

Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is almost entirely due to a strong negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms which polarizes the C-F bonds and pulls electron density away from the aromatic ring. vaia.comtcichemicals.com It does not have a significant resonance-donating capability; in fact, it can act as a weak resonance acceptor (-M). researchgate.net The Hammett constant for -CF₃ is positive (e.g., σp⁺ = +0.612), indicating strong electron withdrawal. nih.gov

In this compound, both substituents are positioned meta to the vinyl group's attachment point. The strong -I effects of both the -F and -CF₃ groups combine to significantly decrease the electron density of the aromatic ring. This reduction in electron density makes the molecule more susceptible to nucleophilic attack and influences the reactivity of the vinyl side chain. researchgate.net

Intermolecular Interactions and Conformational Analysis (e.g., in Oxirane Derivatives)

The three-dimensional structure (conformation) and the non-covalent interactions between molecules are critical for understanding the physical properties and reactivity of this compound and its derivatives. The principles can be illustrated by examining related systems, such as oxirane derivatives.

Conformational analysis of cyclic systems like dioxanes, which share features with epoxides (oxiranes), reveals that molecules adopt specific geometries (like chair or twist conformations) to minimize energetic strain. researchgate.net The presence of bulky or electronegative substituents like -CF₃ can significantly influence these conformational preferences.

In the context of reactions involving derivatives, such as the intramolecular cyclization of an oxirane-containing β-ketoester, the molecule's ability to adopt a specific, often higher-energy, conformation can be the rate-determining factor. researchgate.net For a reaction to occur, the reactive moieties must be able to approach each other, which may require overcoming conformational energy barriers. researchgate.net Studies on sulfanyl-triazine derivatives have also identified specific intermolecular S⋯π interactions that dictate crystal packing, demonstrating how non-covalent forces involving aromatic rings can direct molecular assembly. hkmu.edu.hk

Barrier Heights of Internal Rotation of Trifluoromethyl Groups

The trifluoromethyl group is not static; it undergoes internal rotation around the C-C bond connecting it to the aromatic ring. The energy required to perform this rotation is known as the rotational barrier.

Computational studies on molecules like 3-(trifluoromethyl)phenanthrene (B1264758) have been used to calculate these barriers. For an isolated molecule, the barrier to CF₃ rotation was calculated to be very low, on the order of 0.40 kcal/mol. brynmawr.edu This suggests that in the gas phase or in a non-interacting solvent, the group rotates almost freely.

However, in the solid state (i.e., in a crystal), intermolecular interactions with neighboring molecules create a much more significant barrier. In the phenanthrene (B1679779) example, the calculated rotational barrier in a crystal cluster model increased dramatically to approximately 7.3–8.5 kcal/mol. brynmawr.edu This higher barrier is attributed to steric hindrance from the CF₃ groups on adjacent molecules. brynmawr.edu This indicates that the environment surrounding the molecule plays a dominant role in restricting the motion of the -CF₃ group. A similar principle would apply to this compound, where crystal packing forces would largely determine the rotational freedom of its trifluoromethyl group.

Table 3: Calculated Rotational Barrier Heights for a CF₃ Group

| System | Calculation Level | Barrier Height (kcal/mol) |

| Isolated 3-(Trifluoromethyl)phenanthrene | B3LYP/6-311+G** | 0.40 |

| 3-(Trifluoromethyl)phenanthrene in Crystal Cluster | HF/3-21G | 7.32 |

| 3-(Trifluoromethyl)phenanthrene in Crystal Cluster | B3LYP/6-31G* | 8.52 |

Source: Data from a computational study on 3-(trifluoromethyl)phenanthrene. brynmawr.edu

Analysis of Non-Bonded Steric Interactions

Steric effects are non-bonding interactions that arise when atoms or groups are forced into close proximity in space, leading to repulsive forces between their electron clouds. wikipedia.org These interactions influence molecular shape and reactivity. wikipedia.org

In this compound, the fluorine atom and the trifluoromethyl group are on adjacent carbons of the benzene (B151609) ring (an ortho-like arrangement relative to each other). This proximity leads to significant steric hindrance.

Steric Hindrance: This is the slowing of chemical reactions due to steric bulk. wikipedia.org The bulky -CF₃ group and the electronegative fluorine atom will repel each other, influencing the preferred orientation of the vinyl group and potentially distorting the planarity of the aromatic system.

Torsional and Gauche Strain: Torsional strain arises from the repulsion of electrons in bonds when they are eclipsed. youtube.com While steric strain can exist in staggered conformations (known as gauche interactions if bulky groups are adjacent), it is most severe in eclipsed conformations. youtube.com The steric repulsion between the ortho -F and -CF₃ groups will create strain that the molecule will seek to relieve by adopting a specific conformation, likely affecting the torsional angle of the vinyl substituent relative to the ring. In reactions involving the vinyl group or the ortho positions, this steric crowding can hinder the approach of reagents, thereby controlling selectivity and reaction rates. acs.orglearncbse.in

Q & A

Q. What synthetic methodologies are most effective for preparing 2-fluoro-3-(trifluoromethyl)styrene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of fluorinated styrenes often involves halogenation or cross-coupling reactions. For example, this compound can be synthesized via dehydrohalogenation of its corresponding benzyl halide precursor under basic conditions. Reaction optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

- Catalysis : Transition metals (e.g., Pd) or photoredox catalysts enhance defluorinative coupling reactions .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating high-purity products .

Q. How does the trifluoromethyl group influence the compound’s reactivity in polymerization reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density in the styrene’s vinyl group, slowing radical polymerization but enhancing thermal stability in the resulting polymer. Key analytical tools include:

- DSC : To measure glass transition temperature (Tg), which increases significantly (e.g., up to 175°C for ortho-substituted derivatives) .

- NMR Spectroscopy : Monitors regioselectivity and stereochemistry during copolymerization with other monomers .

Advanced Research Questions

Q. What mechanisms underlie C–F bond activation in this compound, and how can these be exploited for functionalization?

- Methodological Answer : C–F bond activation strategies include:

- Anionic SN2’ Substitution : Nucleophiles (e.g., Grignard reagents) attack the β-carbon, displacing fluoride .

- Transition Metal Catalysis : Ni or Pd complexes facilitate defluorinative cross-coupling to form C–C bonds .

- Photoredox Catalysis : Enables radical-based functionalization under mild conditions .

Key Experimental Design : Use isotopic labeling (e.g., ¹⁸F or ¹⁹F NMR) to track bond cleavage and validate intermediates .

Q. How do substituent positions (fluoro vs. trifluoromethyl) affect the compound’s electronic properties and interactions with biomolecules?

- Methodological Answer : Ortho-substitution (fluoro at C2, trifluoromethyl at C3) creates steric hindrance and electronic effects that modulate:

- Biochemical Binding : Fluoro groups enhance hydrophobic interactions with enzyme active sites, while trifluoromethyl groups alter dipole moments .

- Cellular Uptake : LogP measurements (via HPLC) reveal increased lipophilicity compared to non-fluorinated analogs .

Data Contradiction Note : Meta-substitution reduces Tg by ~40°C compared to ortho-substituted derivatives, highlighting positional sensitivity .

Q. What advanced analytical techniques are recommended for characterizing fluorinated styrene derivatives?

- Methodological Answer : Combine multiple techniques for structural elucidation:

- X-ray Crystallography : Resolves stereochemistry and confirms substitution patterns (requires single crystals, as in ) .

- Mass Spectrometry (EI/CI) : NIST databases (e.g., NIST MS Data Center) provide reference spectra for verifying molecular ions and fragmentation patterns .

- Fluorine-19 NMR : Quantifies fluorination efficiency and detects byproducts (e.g., reports δF values for CF3 groups at −63 ppm) .

Interdisciplinary Applications

Q. How can this compound be utilized in material science for high-performance polymers?

- Methodological Answer : Its derivatives are used in:

Q. What role does this compound play in medicinal chemistry for prodrug design?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and bioavailability. Case studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.